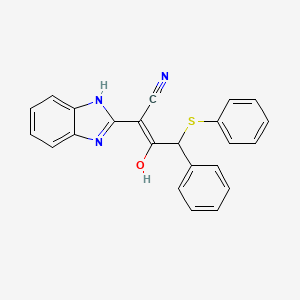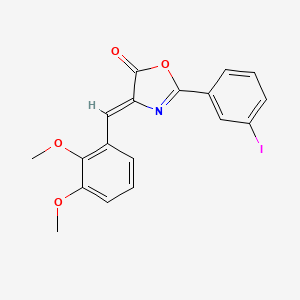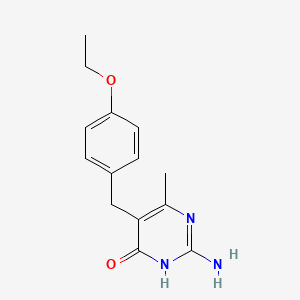![molecular formula C18H11BrCl2N6O B3723663 2-[(E)-{2-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]hydrazin-1-ylidene}methyl]-4,6-dichlorophenol](/img/structure/B3723663.png)
2-[(E)-{2-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]hydrazin-1-ylidene}methyl]-4,6-dichlorophenol
Descripción general
Descripción
2-[(E)-{2-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]hydrazin-1-ylidene}methyl]-4,6-dichlorophenol is a complex organic compound that features a unique structure combining a triazolopyridazine core with bromophenyl and dichlorophenol moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]hydrazin-1-ylidene}methyl]-4,6-dichlorophenol typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyridazine core, followed by the introduction of the bromophenyl and dichlorophenol groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-{2-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]hydrazin-1-ylidene}methyl]-4,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of nitro groups can produce amines.
Aplicaciones Científicas De Investigación
2-[(E)-{2-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]hydrazin-1-ylidene}methyl]-4,6-dichlorophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2-[(E)-{2-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]hydrazin-1-ylidene}methyl]-4,6-dichlorophenol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Iodo-5-trifluoromethyl-pyridine
Uniqueness
Compared to similar compounds, 2-[(E)-{2-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]hydrazin-1-ylidene}methyl]-4,6-dichlorophenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazolopyridazine core, coupled with bromophenyl and dichlorophenol moieties, provides a versatile scaffold for further functionalization and application in various fields.
Propiedades
IUPAC Name |
2-[(E)-[[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene]methyl]-4,6-dichlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrCl2N6O/c19-12-3-1-10(2-4-12)18-25-24-16-6-5-15(26-27(16)18)23-22-9-11-7-13(20)8-14(21)17(11)28/h1-9,28H,(H,23,26)/b22-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMPIDJQKDTICU-LSFURLLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)NN=CC4=C(C(=CC(=C4)Cl)Cl)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)N/N=C/C4=C(C(=CC(=C4)Cl)Cl)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrCl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-5-[(5,7-dimethyl-2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3723584.png)
![METHYL 2-(6-OXO-2-{N'-[4-(PROPAN-2-YL)PHENYL]CARBAMIMIDAMIDO}-3,6-DIHYDROPYRIMIDIN-4-YL)ACETATE](/img/structure/B3723597.png)
![N-(2,4-DIMETHYLPHENYL)-N'-(6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)GUANIDINE](/img/structure/B3723603.png)
![N'~2~-{(Z)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-THIOPHENECARBOHYDRAZIDE](/img/structure/B3723611.png)
![2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B3723615.png)
![[2-({[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3723618.png)
![N-{4-[4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B3723620.png)

![METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-3-(BENZYLSULFANYL)PROPANOATE](/img/structure/B3723640.png)

![4-chloro-2-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B3723645.png)
![(4-{[4-(ethoxycarbonyl)-5-[(4-methylphenyl)amino]-3-oxo-2(3H)-thienylidene]methyl}phenoxy)acetic acid](/img/structure/B3723652.png)

